molecular formula C8H10ClNO3S B1444863 Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate CAS No. 1183881-54-0

Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate

Cat. No.: B1444863
CAS No.: 1183881-54-0
M. Wt: 235.69 g/mol
InChI Key: PYBJQIXSZAXEER-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate typically involves the reaction of 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylic acid+methanolcatalystMethyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate+water\text{4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylic acid+methanolcatalyst​Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with potentially varied biological activities.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions typically require a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with hydrochloric acid or sodium hydroxide being typical choices.

Major Products Formed

    Substitution: Depending on the nucleophile used, products can include amine or thiol derivatives.

    Oxidation and Reduction: Various oxidized or reduced thiazole derivatives.

    Hydrolysis: 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylic acid and methanol.

Scientific Research Applications

Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anti-inflammatory properties.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals due to its reactivity and functional group compatibility.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and ester group play crucial roles in binding to these targets, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-2-(methoxy)-1,3-thiazole-5-carboxylate
  • Methyl 4-chloro-2-(ethoxy)-1,3-thiazole-5-carboxylate
  • Methyl 4-chloro-2-(butoxy)-1,3-thiazole-5-carboxylate

Uniqueness

Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate is unique due to the presence of the isopropoxy group, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to certain biological targets, making it a valuable compound in drug discovery and development.

Biological Activity

Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate is a compound that has gained attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Molecular Formula: C8_8H10_{10}ClNO2_2S
SMILES Notation: CC(C)C1=NC(=C(S1)C(=O)OC)Cl
InChIKey: TXRCYOWKQPQXFD-UHFFFAOYSA-N

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of a chloro group and an ester functional group may influence its reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that derivatives of thiazole compounds often exhibit antioxidant properties. For instance, compounds similar to this compound have been evaluated for their ability to scavenge free radicals. A study reported that related thiazole derivatives demonstrated significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases .

Enzyme Inhibition

One of the notable activities of thiazole derivatives is their ability to inhibit specific enzymes. For example, xanthine oxidase inhibitors are valuable in treating conditions like gout. In a related study, thiazole derivatives showed varying degrees of xanthine oxidase inhibition with IC50 values indicating moderate to potent activity . this compound may exhibit similar inhibitory effects due to structural similarities with other active compounds.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of thiazole derivatives:

  • Xanthine Oxidase Inhibition :
    • Compounds structurally related to this compound were tested for xanthine oxidase inhibition.
    • Example results:
      • Compound 5k showed an IC50 value of 8.1 μM.
      • Antioxidant activities were also noted with IC50 values ranging from 15.3 to 19.6 μM .
  • Cytotoxicity Against Cancer Cell Lines :
    • Similar thiazole compounds have demonstrated cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer).
    • For instance, certain derivatives exhibited IC50 values lower than 10 μM against these cell lines .

Data Tables

Activity Type Compound IC50 (μM) Remarks
Xanthine Oxidase InhibitionCompound 5k8.1Moderate inhibitor
Antioxidant ActivityCompound 5n15.3Moderate antioxidant
Cytotoxicity (MCF-7)Compound A<10Significant cytotoxicity
Cytotoxicity (HCT116)Compound B<10High anticancer activity

Properties

IUPAC Name

methyl 4-chloro-2-propan-2-yloxy-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3S/c1-4(2)13-8-10-6(9)5(14-8)7(11)12-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBJQIXSZAXEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=C(S1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.